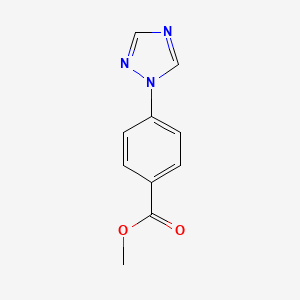

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Übersicht

Beschreibung

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms .

Synthesis Analysis

The synthesis of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives has been reported in the literature . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using techniques such as NMR and MS analysis . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives have been evaluated for their reactivity in various chemical reactions . For instance, some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using various analytical techniques. For instance, its melting point is reported to be between 167 - 169 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

- Specific Scientific Field: Medicinal Chemistry, Oncology .

- Summary of the Application: 1,2,4-triazole derivatives, including “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate”, have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cells.

- Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were established by NMR and MS analysis . They were then evaluated in vitro for their cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116 .

- Results or Outcomes: Some of the 1,2,4-triazole derivatives exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, some compounds not only exhibited an improvement in IC50 values, but also demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Alzheimer’s Disease Treatment

- Specific Scientific Field: Neurology, Medicinal Chemistry .

- Summary of the Application: The 1,2,3-triazole ring system, which is a part of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate”, can be used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives have been studied for their potential in treating Alzheimer’s disease .

- Methods of Application or Experimental Procedures: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . The compound was then characterized using various spectroscopic techniques and high-resolution mass spectrometry (HRMS) .

- Results or Outcomes: Computational studies were conducted to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Dye Adsorption and Photocatalytic Capability

- Specific Scientific Field: Material Science .

- Summary of the Application: Certain Co(II) coordination polymers based on 1,2,4-triazole derivatives can selectively adsorb sulfate-containing dyes . They also exhibit excellent photocatalytic capability in the degradation of certain dyes .

- Methods of Application or Experimental Procedures: The details of the synthesis and application methods are not provided in the search results .

- Results or Outcomes: The synthesized complexes showed excellent photocatalytic capability in the degradation of certain dyes .

Structural Optimization Platform for Anticancer Molecules

- Specific Scientific Field: Medicinal Chemistry, Oncology .

- Summary of the Application: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models .

Alzheimer’s Disease Treatment

- Specific Scientific Field: Neurology, Medicinal Chemistry .

- Summary of the Application: The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial antimalarial, and antiviral activities .

- Methods of Application or Experimental Procedures: The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

- Results or Outcomes: Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . Moreover, the drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Safety And Hazards

Zukünftige Richtungen

The future research directions for “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” could include further exploration of its potential applications, particularly in the field of medicine . More studies are needed to fully understand its mechanism of action and to optimize its properties for specific applications .

Eigenschaften

IUPAC Name |

methyl 4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTOWCFVKCJKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594746 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

CAS RN |

58419-67-3 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)